N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide
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Description
2,2’-Bithiophene is an organic compound and is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole transport materials (htms) in perovskite solar cells (pscs) .
Mode of Action
It’s known that bithiophene-based compounds can interact with their targets through π-π interactions, which are crucial for charge mobility in organic electronic devices .
Biochemical Pathways
It’s worth noting that bithiophene-based compounds have been used in the development of organic electronic devices, suggesting their involvement in electron transport pathways .
Result of Action
Bithiophene-based compounds have been shown to exhibit good charge mobility, which is crucial for their function in organic electronic devices .
Action Environment
It’s known that environmental conditions such as temperature, light, and humidity can affect the performance and stability of organic electronic devices .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S2/c16-14-6-4-11(19-14)15(18)17-8-7-10-3-5-13(21-10)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXWRHQAOLWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-bromofuran-2-carboxamide |
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